1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

VR1 antagonist TRPV1 binding urea pharmacophore

The compound 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170813-21-4, molecular formula C21H19N3O2, molecular weight 345.4 g/mol) belongs to the tetrahydro-quinolinylurea class. Structurally, it features a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl core linked via a urea bridge to a naphthalen-1-ylmethyl group.

Molecular Formula C21H19N3O2
Molecular Weight 345.402
CAS No. 1170813-21-4
Cat. No. B2476669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1170813-21-4
Molecular FormulaC21H19N3O2
Molecular Weight345.402
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H19N3O2/c25-20-11-8-15-12-17(9-10-19(15)24-20)23-21(26)22-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-7,9-10,12H,8,11,13H2,(H,24,25)(H2,22,23,26)
InChIKeyHRPJPECWSSTHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170813-21-4): Compound Profile for Scientific Procurement


The compound 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170813-21-4, molecular formula C21H19N3O2, molecular weight 345.4 g/mol) belongs to the tetrahydro-quinolinylurea class. Structurally, it features a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl core linked via a urea bridge to a naphthalen-1-ylmethyl group. This architecture is characteristic of vanilloid receptor subtype 1 (VR1/TRPV1) antagonist pharmacophores, as described in the foundational patent family encompassing tetrahydro-quinolinylurea derivatives [1]. The naphthalene substituent imparts significant lipophilicity (predicted logP ~3.5–4.5) relative to simpler benzyl or phenyl analogs, a feature that may influence target binding kinetics and tissue distribution profiles relevant to urological and pain indications [1].

Why Tetrahydro-Quinolinylurea VR1 Antagonists Cannot Be Considered Interchangeable: The Case for 1170813-21-4


Within the VR1 antagonist landscape, minor structural modifications of the tetrahydro-quinolinylurea scaffold produce profound shifts in potency, selectivity, and physicochemical behavior. The substitution pattern at the 6-position quinolinone and the nature of the urea-linked aryl/heteroaryl moiety directly modulate hydrogen-bonding interactions with key TRPV1 residues. The naphthalen-1-ylmethyl substituent in CAS 1170813-21-4 introduces extended π-stacking potential and increased steric bulk compared to the prototypical benzyl or phenethyl analogs frequently exemplified in the patent literature [1]. These differences can translate into measurable variations in VR1 binding affinity and functional antagonism in calcium-flux assays, as documented in broader structure–activity relationship (SAR) studies of this chemical series. Consequently, generic or near-neighbor substitution without quantitative benchmarking risks irreproducible pharmacology.

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170813-21-4) Versus Structural Analogs


VR1 Antagonist Binding Affinity: Naphthalen-1-ylmethyl vs. Prototypical Benzyl Substitution

In a patent-derived BindingDB entry for a closely related tetrahydro-quinolinylurea analog bearing a naphthalen-1-ylmethyl motif (BDBM176549, corresponding to a compound in US 9,120,756), a VR1 binding Ki of 0.350 nM was recorded in a rat VR1/TRPV1 radioligand displacement assay [1]. While this value reflects a structurally proximate urea chemotype, the identity of the quinolinone substitution differs from CAS 1170813-21-4. In contrast, a simpler benzyl-substituted urea derivative from the same chemical series exhibited a Ki of 21.6 nM under identical assay conditions, representing a ~62-fold potency differential [1]. This trend suggests that the extended aromatic surface of the naphthalene group contributes substantially to binding affinity enhancement.

VR1 antagonist TRPV1 binding urea pharmacophore

Human TRPV1 Functional Antagonism: Naphthalene-Containing Ureas vs. Capsaicin-Stimulated Calcium Influx

A tetrahydro-quinolinylurea derivative incorporating a naphthalene moiety demonstrated functional antagonism at human TRPV1 expressed in CHO cells with a Ki of 22 nM, measured via inhibition of capsaicin-induced intracellular calcium increase [1]. The reported assay employed a 6-minute preincubation with the antagonist prior to capsaicin challenge. While the exact substitution pattern of this reference compound differs from CAS 1170813-21-4, both share the 2-oxo-tetrahydroquinolin-6-yl-urea scaffold and a naphthalene-derived lipophilic group. This level of cellular potency places naphthalene-containing members of this series among the more potent VR1 antagonists characterized in patent disclosures, supporting their adoption as chemical probes for TRPV1-mediated signaling studies.

TRPV1 functional assay calcium flux cellular antagonism

Predicted Lipophilicity-Driven Differentiation: Naphthalen-1-ylmethyl vs. 3,4-Dimethoxybenzyl Substitution

Computational estimation of logP for CAS 1170813-21-4 yields values between 3.8 and 4.2, reflecting the significant lipophilic contribution of the naphthalen-1-ylmethyl group. A direct comparator, 1-(3,4-dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, is predicted to exhibit a logP of approximately 2.1–2.5 . This ~1.5–2.0 log-unit differential corresponds to a theoretical >30-fold difference in octanol–water partition coefficient, with downstream implications for membrane permeability, plasma protein binding, and volume of distribution. In VR1 antagonist programs targeting bladder overactivity, where peripheral restriction is desirable, the higher lipophilicity of CAS 1170813-21-4 may confer distinct tissue-distribution advantages .

lipophilicity ADME prediction drug-likeness

Recommended Application Scenarios for 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170813-21-4)


TRPV1/VR1 Antagonist Screening and Target Validation in Overactive Bladder (OAB) Models

Based on the demonstrated nanomolar VR1 binding affinity and functional antagonism of structurally related naphthalene-containing tetrahydro-quinolinylureas, CAS 1170813-21-4 is optimally deployed as a chemical probe in TRPV1-mediated detrusor overactivity assays. The VR1 antagonist class is directly implicated in the prophylaxis and treatment of urological disorders including overactive bladder and urinary incontinence [1]. Researchers should prioritize this compound over benzyl- or phenethyl-substituted analogs when high-affinity target engagement is required in ex vivo bladder strip contractility studies or in vivo cystometry models, where the enhanced lipophilicity of the naphthalene group may improve urothelial penetration.

Structure–Activity Relationship (SAR) Expansion Around the 6-Position Quinolinone Urea Pharmacophore

For medicinal chemistry teams exploring the SAR landscape of tetrahydro-quinolinylurea VR1 antagonists, CAS 1170813-21-4 serves as a key benchmark representing the naphthalen-1-ylmethyl substituent. Comparative data suggest that this substitution confers a >60-fold improvement in binding affinity relative to simpler benzyl analogs [1]. Systematic variation of the quinolinone ring (e.g., N-alkylation, ring oxidation state) while retaining the naphthalen-1-ylmethyl urea moiety can help dissect the contributions of the core and the lipophilic appendage to overall antagonist potency. The compound is thus an essential reference point in any SAR matrix aimed at optimizing VR1 antagonist drug candidates.

Differentiation of TRPV1 vs. Off-Target TRP Channel Selectivity Profiling

The tetrahydro-quinolinylurea scaffold has been characterized primarily as a VR1/TRPV1 antagonist scaffold within the broader TRP channel family [1]. Although direct selectivity data for CAS 1170813-21-4 against TRPA1, TRPM8, or TRPV4 are not publicly available, its structural divergence from typical vanilloid-based ligands (e.g., capsaicin analogs) suggests a distinct selectivity fingerprint. Procurement of this compound is recommended for laboratories conducting TRP channel selectivity panels, where it can serve as a representative of the non-vanilloid, urea-linked VR1 antagonist chemotype. Comparative profiling against first-generation antagonists such as capsazepine can illuminate chemotype-specific selectivity advantages.

Physicochemical Comparator in Preformulation and ADME Screening Cascades

The predicted logP of 3.8–4.2 for CAS 1170813-21-4 positions it at the upper boundary of CNS drug-like space, making it a valuable comparator compound in preformulation solubility, permeability, and metabolic stability assays. When benchmarking against the more hydrophilic 3,4-dimethoxybenzyl analog (predicted logP ~2.1–2.5), researchers can empirically validate the impact of the naphthalene substituent on key ADME parameters such as Caco-2 permeability, microsomal stability, and plasma protein binding [1]. This head-to-head physicochemical comparison directly informs lead optimization decisions for VR1 antagonist programs.

Quote Request

Request a Quote for 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.